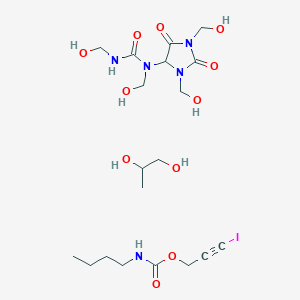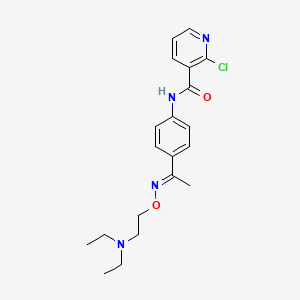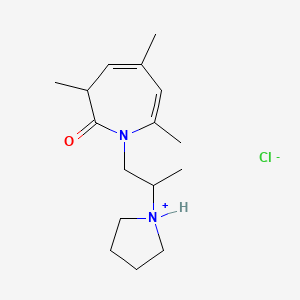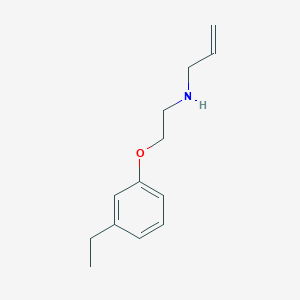
N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine: is an organic compound with the molecular formula C13H19NO . It is known for its unique structure, which includes an ethylphenoxy group attached to an ethylamine chain with a propenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine typically involves the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then reacted with propenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-Benzylphenoxy)ethyl]prop-2-en-1-amine: This compound has a similar structure but with a benzyl group instead of an ethyl group.
Phenoxyacetamide derivatives: These compounds share the phenoxy group and have similar chemical properties.
Uniqueness
N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylphenoxy group and propenylamine chain make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-[2-(3-ethylphenoxy)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19NO/c1-3-8-14-9-10-15-13-7-5-6-12(4-2)11-13/h3,5-7,11,14H,1,4,8-10H2,2H3 |
Clave InChI |
POXCAWFNOOKAMP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)OCCNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


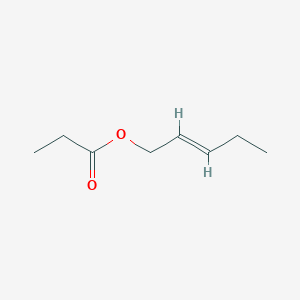
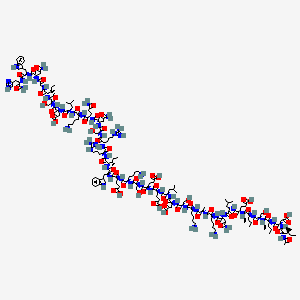
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
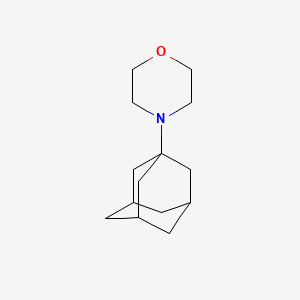
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
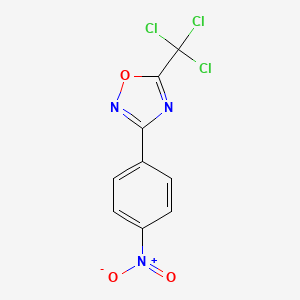
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)
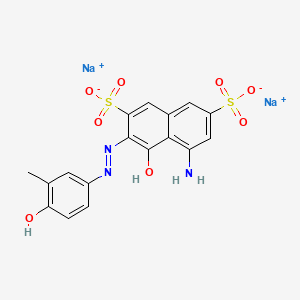

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
